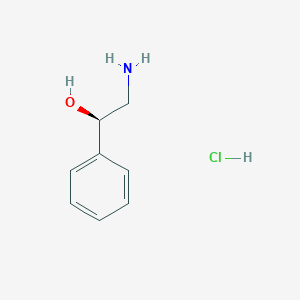
Copper bis(piperidine-1-carbodithioate)
Übersicht
Beschreibung
Copper bis(piperidine-1-carbodithioate) is a chemical compound with the molecular formula C₁₂H₂₀CuN₂S₄. It is known for its unique structure, which includes copper coordinated with two piperidine-1-carbodithioate ligands. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper bis(piperidine-1-carbodithioate) can be synthesized through the reaction of copper salts with piperidine-1-carbodithioate. The typical procedure involves dissolving copper(II) sulfate in water and adding piperidine-1-carbodithioate under stirring. The reaction mixture is then heated to facilitate the formation of the desired compound. The product is usually isolated by filtration and purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of copper bis(piperidine-1-carbodithioate) follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The compound is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Copper bis(piperidine-1-carbodithioate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: It can be reduced to form copper(I) complexes.
Substitution: The piperidine-1-carbodithioate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other thiolates or dithiocarbamates.
Major Products Formed
Oxidation: Copper(II) complexes with modified ligands.
Reduction: Copper(I) complexes.
Substitution: New copper complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Copper bis(piperidine-1-carbodithioate) has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of copper bis(piperidine-1-carbodithioate) involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby altering their function. This interaction is facilitated by the copper ion, which plays a crucial role in the compound’s bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nickel bis(piperidine-1-carbodithioate): Similar structure but contains nickel instead of copper.
Zinc bis(piperidine-1-carbodithioate): Contains zinc and exhibits different chemical properties.
Uniqueness
Copper bis(piperidine-1-carbodithioate) is unique due to its specific coordination chemistry and the role of copper in its bioactivity. Compared to its nickel and zinc counterparts, the copper compound exhibits distinct reactivity and applications, particularly in catalysis and biological systems .
Eigenschaften
IUPAC Name |
copper;piperidine-1-carbodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H11NS2.Cu/c2*8-6(9)7-4-2-1-3-5-7;/h2*1-5H2,(H,8,9);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOKXBOZNWVYRN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20CuN2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164981 | |
| Record name | Copper bis(piperidine-1-carbodithioate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15225-85-1 | |
| Record name | (SP-4-1)-Bis(1-piperidinecarbodithioato-κS1,κS′1)copper | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15225-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Copper bis(piperidine-1-carbodithioate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015225851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper bis(piperidine-1-carbodithioate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper bis(piperidine-1-carbodithioate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.690 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(Z)-octadec-9-enoxy]butan-2-yl hydrogen sulfate](/img/structure/B98696.png)


![1H-naphtho[2,1-b]thiete 2,2-dioxide](/img/structure/B98702.png)



![12-Hydroxy-12-methylbenzo[a]anthracen-7-one](/img/structure/B98709.png)
